Bis(2-carboxyphényl)diséléniure

Vue d'ensemble

Description

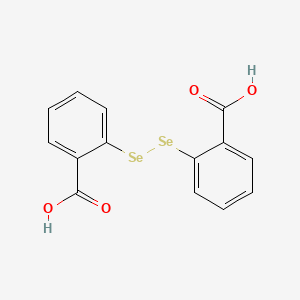

Bis(2-carboxyphenyl)diselenide is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-carboxyphenyl groups

Applications De Recherche Scientifique

Bis(2-carboxyphenyl)diselenide has several scientific research applications:

Mécanisme D'action

Target of Action

Bis(2-carboxyphenyl)diselenide is a type of organoselenium compound Organoselenium compounds, in general, have been reported to exhibit anticancer and chemopreventive activity . They interact with diverse functional groups that contain selenium .

Mode of Action

Organoselenium compounds are known to exhibit strong thiol peroxidase-like (tpx) activity . This suggests that they may interact with thiol groups in biological systems, leading to changes in redox status and potentially exerting antioxidant effects .

Biochemical Pathways

Organoselenium compounds are known to modulate redox status . This suggests that they may affect pathways related to oxidative stress and antioxidant defense.

Result of Action

Organoselenium compounds, including Bis(2-carboxyphenyl)diselenide, have shown promising activities when tested in different antioxidant assays . They exhibit strong thiol peroxidase-like (TPx) activity . One of the compounds showed 4.66 times higher potential than the classical standard i.e., diphenyl diselenide . The same compound significantly inhibited iron (Fe)-induced thiobarbituric acid reactive species (TBARS) production in rat’s brain homogenate .

Action Environment

The antioxidant activity of organoselenium compounds suggests that they may be influenced by factors such as oxidative stress levels and the presence of reactive oxygen species .

Analyse Biochimique

Biochemical Properties

Bis(2-carboxyphenyl)diselenide plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It has been shown to exhibit thiol peroxidase-like activity, which is essential for reducing oxidative stress in biological systems . This compound interacts with various enzymes and proteins, including thioredoxin reductase and glutathione peroxidase, enhancing their antioxidant capabilities. The interaction between bis(2-carboxyphenyl)diselenide and these enzymes involves the reduction of diselenide bonds, leading to the formation of selenol intermediates that participate in redox reactions .

Cellular Effects

Bis(2-carboxyphenyl)diselenide exerts significant effects on cellular processes. It has been demonstrated to influence cell signaling pathways, particularly those involved in oxidative stress response and apoptosis . By modulating the activity of key signaling molecules such as nuclear factor erythroid 2-related factor 2 (Nrf2) and mitogen-activated protein kinases (MAPKs), bis(2-carboxyphenyl)diselenide can enhance the expression of antioxidant genes and protect cells from oxidative damage . Additionally, this compound affects cellular metabolism by regulating the activity of enzymes involved in energy production and detoxification processes .

Molecular Mechanism

The molecular mechanism of action of bis(2-carboxyphenyl)diselenide involves its interaction with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, bis(2-carboxyphenyl)diselenide has been shown to inhibit the activity of certain proteases by forming covalent bonds with their active site residues . Furthermore, it can induce changes in gene expression by modulating transcription factors and epigenetic regulators . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(2-carboxyphenyl)diselenide have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Studies have shown that bis(2-carboxyphenyl)diselenide can undergo degradation over extended periods, leading to the formation of various byproducts . These degradation products may exhibit different biological activities, which can impact the long-term effects of the compound on cellular function . Additionally, the temporal effects of bis(2-carboxyphenyl)diselenide have been studied in both in vitro and in vivo models, revealing its potential for sustained antioxidant activity and protective effects against oxidative stress .

Dosage Effects in Animal Models

The effects of bis(2-carboxyphenyl)diselenide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as enhanced antioxidant defense and protection against oxidative damage . At higher doses, bis(2-carboxyphenyl)diselenide can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of selenium in tissues, leading to the generation of reactive selenium species and oxidative stress . Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of bis(2-carboxyphenyl)diselenide in animal models.

Metabolic Pathways

Bis(2-carboxyphenyl)diselenide is involved in various metabolic pathways, primarily those related to redox regulation and detoxification . This compound can be metabolized by enzymes such as glutathione S-transferase and cytochrome P450, leading to the formation of selenol intermediates and other metabolites . These metabolic transformations play a crucial role in modulating the biological activity of bis(2-carboxyphenyl)diselenide and its effects on cellular function . Additionally, the compound’s involvement in metabolic pathways can influence metabolic flux and the levels of key metabolites, further contributing to its overall biochemical properties .

Transport and Distribution

The transport and distribution of bis(2-carboxyphenyl)diselenide within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms, including active transport and facilitated diffusion . Once inside the cells, bis(2-carboxyphenyl)diselenide can interact with intracellular proteins and organelles, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors collectively determine the localization and bioavailability of bis(2-carboxyphenyl)diselenide in biological systems .

Subcellular Localization

The subcellular localization of bis(2-carboxyphenyl)diselenide is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria and the nucleus, through the presence of targeting signals and post-translational modifications . In the mitochondria, bis(2-carboxyphenyl)diselenide can modulate mitochondrial function and protect against oxidative damage . In the nucleus, it can influence gene expression by interacting with transcription factors and chromatin modifiers . The precise subcellular localization of bis(2-carboxyphenyl)diselenide is essential for its role in regulating cellular processes and maintaining cellular homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-carboxyphenyl)diselenide typically involves the reaction of 2-carboxyphenyl diazonium salts with disodium diselenide, which is generated in situ. The reaction proceeds under mild conditions and yields the desired diselenide compound after purification by solvent extraction .

Industrial Production Methods: While specific industrial production methods for bis(2-carboxyphenyl)diselenide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2-carboxyphenyl)diselenide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxide intermediates.

Reduction: It can be reduced back to the corresponding selenol.

Substitution: The diselenide bond can be cleaved and substituted with other nucleophiles, such as amines and phenols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and phenols react with bis(2-carboxyphenyl)diselenide under mild conditions to form substituted products.

Major Products Formed:

Oxidation: Selenoxide derivatives.

Reduction: Selenol compounds.

Substitution: Various substituted diselenides, depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- Diphenyl diselenide

- Bis(2-chlorocarbonyl)phenyl diselenide

- Bis(2-selenobenzoyl) diselenide

Comparison:

- Diphenyl diselenide: Similar in structure but lacks the carboxylic acid groups, which may affect its solubility and reactivity.

- Bis(2-chlorocarbonyl)phenyl diselenide: Contains chlorocarbonyl groups instead of carboxylic acid groups, leading to different reactivity and potential applications .

- Bis(2-selenobenzoyl) diselenide: Features selenobenzoyl groups, which may influence its biological activity and chemical properties .

Bis(2-carboxyphenyl)diselenide is unique due to the presence of carboxylic acid groups, which enhance its solubility in aqueous media and may contribute to its biological activity.

Activité Biologique

Overview

Bis(2-carboxyphenyl)diselenide is an organoselenium compound recognized for its significant biological activities, particularly in antioxidant and anticancer properties. This article reviews its biochemical mechanisms, cellular effects, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure

Bis(2-carboxyphenyl)diselenide consists of two selenium atoms bonded to two 2-carboxyphenyl groups, which contribute to its unique biological properties. Its molecular formula is .

The biological activity of bis(2-carboxyphenyl)diselenide primarily arises from its thiol peroxidase-like activity , which plays a crucial role in reducing oxidative stress within biological systems. This compound modulates redox status and influences various biochemical pathways, making it a potent antioxidant.

Key Mechanisms:

- Oxidative Stress Reduction : Bis(2-carboxyphenyl)diselenide reduces reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Cell Signaling Modulation : It affects cell signaling pathways related to apoptosis and oxidative stress responses, influencing cellular survival and death.

- Enzyme Interaction : The compound can interact with enzyme active sites, leading to either inhibition or activation, depending on the context.

Biological Activities

Research has highlighted several biological activities associated with bis(2-carboxyphenyl)diselenide:

Antioxidant Activity

- Exhibits strong antioxidant properties in various assays, effectively scavenging free radicals and reducing lipid peroxidation.

- Demonstrated protective effects against oxidative damage in cellular models.

Anticancer Properties

- Induces apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatoma) by modulating mitochondrial pathways and activating caspases .

- In animal models, it has shown potential in inhibiting tumor growth through mechanisms involving ROS generation and apoptosis induction .

Antimicrobial and Antiviral Effects

- Exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus spp.) and some fungi (e.g., Candida spp.) .

- Displays antiviral properties against human herpes virus type 1 (HHV-1) and encephalomyocarditis virus (EMCV), suggesting potential therapeutic applications in viral infections .

Case Studies

- Antioxidant Efficacy : In vitro studies demonstrated that bis(2-carboxyphenyl)diselenide significantly reduced oxidative stress markers in cultured cells exposed to ROS-generating agents.

- Cancer Cell Apoptosis : A study reported that treatment with bis(2-carboxyphenyl)diselenide led to increased apoptosis in MCF-7 cells, characterized by mitochondrial dysfunction and caspase activation.

- Antimicrobial Activity : Research indicated that derivatives of bis(2-carboxyphenyl)diselenide showed high efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.

Dosage Effects

The effects of bis(2-carboxyphenyl)diselenide are dose-dependent:

- Low Doses : Enhance antioxidant defenses and provide protective effects against oxidative damage.

- High Doses : May induce cytotoxicity in certain contexts, emphasizing the need for careful dosage consideration in therapeutic applications.

Propriétés

IUPAC Name |

2-[(2-carboxyphenyl)diselanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOVQKHBCWQFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[Se][Se]C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215435 | |

| Record name | Benzoic acid, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6512-83-0 | |

| Record name | 2,2′-Diselenobis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6512-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,2'-diselenobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.